
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of an iodine atom attached to the benzodioxole ring, which is further connected to a butan-2-one moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one typically involves the iodination of a benzodioxole precursor followed by the introduction of the butan-2-one group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzodioxole ring. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe for studying biological processes, particularly those involving iodine-containing compounds.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. Additionally, the benzodioxole moiety can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Another benzodioxole derivative with a hydroxyl group instead of a ketone.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: A compound with similar structural features, used in research on monoamine transporters.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and binding affinity, making it a valuable tool in various scientific applications.
特性
CAS番号 |
62518-51-8 |
|---|---|
分子式 |
C11H11IO3 |
分子量 |
318.11 g/mol |
IUPAC名 |
4-(6-iodo-1,3-benzodioxol-5-yl)butan-2-one |
InChI |
InChI=1S/C11H11IO3/c1-7(13)2-3-8-4-10-11(5-9(8)12)15-6-14-10/h4-5H,2-3,6H2,1H3 |
InChIキー |
CGEAMIIMZZDAMS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=CC2=C(C=C1I)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




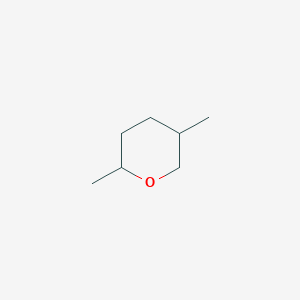
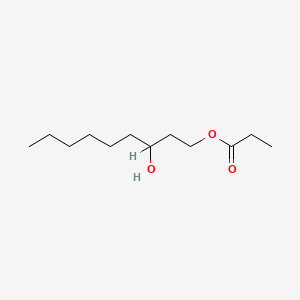
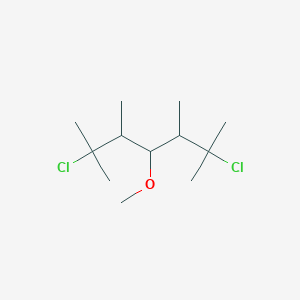
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
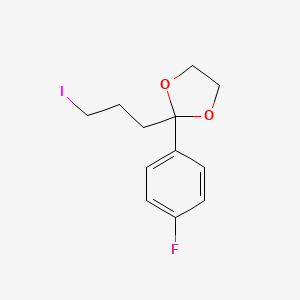
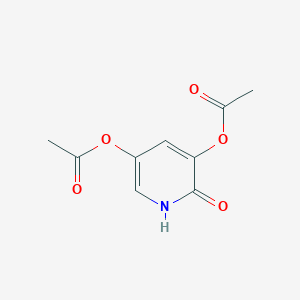
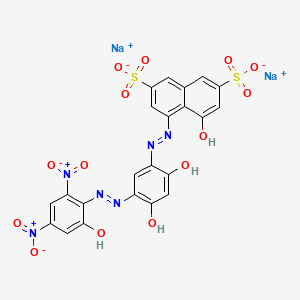
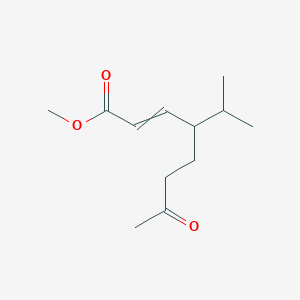


![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
